molecular formula C15H13ClN6O2S2 B10880130 2-{[6-amino-1-(4-chlorophenyl)-4-oxo-1,4-dihydropyrimidin-2-yl]sulfanyl}-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide

2-{[6-amino-1-(4-chlorophenyl)-4-oxo-1,4-dihydropyrimidin-2-yl]sulfanyl}-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide

Cat. No.: B10880130
M. Wt: 408.9 g/mol
InChI Key: PXFZELVZWXVWBE-UHFFFAOYSA-N
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Description

The compound 2-{[6-AMINO-1-(4-CHLOROPHENYL)-4-OXO-1,4-DIHYDRO-2-PYRIMIDINYL]SULFANYL}-N~1~-(5-METHYL-1,3,4-THIADIAZOL-2-YL)ACETAMIDE is a complex organic molecule that combines several functional groups, including a pyrimidine ring, a thiadiazole ring, and an acetamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[6-AMINO-1-(4-CHLOROPHENYL)-4-OXO-1,4-DIHYDRO-2-PYRIMIDINYL]SULFANYL}-N~1~-(5-METHYL-1,3,4-THIADIAZOL-2-YL)ACETAMIDE typically involves multi-step organic synthesis. One common route starts with the preparation of the pyrimidine and thiadiazole intermediates:

    Pyrimidine Intermediate: The synthesis begins with the reaction of 4-chloroaniline with ethyl acetoacetate under acidic conditions to form the corresponding enamine. This intermediate undergoes cyclization with thiourea to yield the pyrimidine ring.

    Thiadiazole Intermediate: The thiadiazole ring is synthesized by reacting thiosemicarbazide with acetic anhydride, followed by cyclization.

These intermediates are then coupled through a nucleophilic substitution reaction, where the amino group of the pyrimidine attacks the electrophilic carbon of the thiadiazole, forming the final compound.

Industrial Production Methods

In an industrial setting, the synthesis of this compound would be scaled up using batch or continuous flow reactors. The reaction conditions would be optimized for yield and purity, often involving the use of catalysts and controlled temperature and pressure conditions. Purification steps such as recrystallization or chromatography would be employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

2-{[6-AMINO-1-(4-CHLOROPHENYL)-4-OXO-1,4-DIHYDRO-2-PYRIMIDINYL]SULFANYL}-N~1~-(5-METHYL-1,3,4-THIADIAZOL-2-YL)ACETAMIDE: can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the thiadiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group on the pyrimidine ring can be reduced to an amine.

    Substitution: The chloro group on the phenyl ring can be substituted with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be employed.

    Substitution: Nucleophilic substitution reactions often use bases like sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfur atom can yield sulfoxides or sulfones, while reduction of the nitro group results in the corresponding amine.

Scientific Research Applications

2-{[6-AMINO-1-(4-CHLOROPHENYL)-4-OXO-1,4-DIHYDRO-2-PYRIMIDINYL]SULFANYL}-N~1~-(5-METHYL-1,3,4-THIADIAZOL-2-YL)ACETAMIDE: has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential as an enzyme inhibitor, particularly in the context of cancer research.

    Medicine: It has shown promise as a lead compound in the development of new pharmaceuticals, particularly for its anti-inflammatory and antimicrobial properties.

    Industry: The compound can be used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-{[6-AMINO-1-(4-CHLOROPHENYL)-4-OXO-1,4-DIHYDRO-2-PYRIMIDINYL]SULFANYL}-N~1~-(5-METHYL-1,3,4-THIADIAZOL-2-YL)ACETAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. The pathways involved often include inhibition of key enzymes in metabolic or signaling pathways, leading to therapeutic effects such as reduced inflammation or bacterial growth.

Comparison with Similar Compounds

2-{[6-AMINO-1-(4-CHLOROPHENYL)-4-OXO-1,4-DIHYDRO-2-PYRIMIDINYL]SULFANYL}-N~1~-(5-METHYL-1,3,4-THIADIAZOL-2-YL)ACETAMIDE: can be compared with other compounds that have similar structural features or biological activities:

    Similar Compounds: Compounds such as and share similar core structures but differ in their substituents, which can lead to variations in their chemical reactivity and biological activity.

    Uniqueness: The presence of the 4-chlorophenyl group in imparts unique electronic and steric properties, influencing its binding affinity and specificity towards biological targets.

2-{[6-AMINO-1-(4-CHLOROPHENYL)-4-OXO-1,4-DIHYDRO-2-PYRIMIDINYL]SULFANYL}-N~1~-(5-METHYL-1,3,4-THIADIAZOL-2-YL)ACETAMIDE in various fields of research and its potential for further development in medicinal chemistry.

Properties

Molecular Formula

C15H13ClN6O2S2

Molecular Weight

408.9 g/mol

IUPAC Name

2-[6-amino-1-(4-chlorophenyl)-4-oxopyrimidin-2-yl]sulfanyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide

InChI

InChI=1S/C15H13ClN6O2S2/c1-8-20-21-14(26-8)18-13(24)7-25-15-19-12(23)6-11(17)22(15)10-4-2-9(16)3-5-10/h2-6H,7,17H2,1H3,(H,18,21,24)

InChI Key

PXFZELVZWXVWBE-UHFFFAOYSA-N

Canonical SMILES

CC1=NN=C(S1)NC(=O)CSC2=NC(=O)C=C(N2C3=CC=C(C=C3)Cl)N

Origin of Product

United States

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